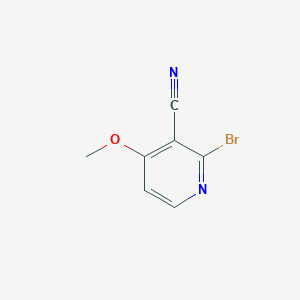
1-Ethyl-3-phenylpiperazine
Overview
Description
1-Ethyl-3-phenylpiperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : 1-Ethyl-3-phenylpiperazine and related compounds have been synthesized through various chemical processes. For instance, 2-Phenylpiperazine, an intermediate of mirtazapine, was synthesized from phenylacetic acid using processes involving phosphorus trichloride, bromine, and lithium aluminum hydride, achieving an overall yield of 31.7% (Xuan Yun, 2003). Similarly, 1-Methyl-3-phenylpiperazine was prepared using ethyl α-Bromophenylacetate and ethylenediamine, with modifications made to improve production quality and efficiency for potential industrial manufacturing (Yan Zhao-huaa, 2012).
Pharmacological Applications
- Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives, similar in structure to this compound, have shown promising antidepressant and anxiolytic effects in animal models. Compounds such as HBK-14 and HBK-15 demonstrated high affinity for serotonergic and adrenergic receptors, indicating potential for treating depression and anxiety (K. Pytka et al., 2015).
Antimicrobial and Anticancer Activities
- Tuberculostatic Activity : Some 1,1-bis-methylthio-2-nitro-ethene derivatives, including compounds with the phenylpiperazine structure, exhibited tuberculostatic activity, with certain derivatives showing significant effectiveness (H. Foks et al., 2005).
- Anticancer Potential : Novel Mannich bases derived from phenylpiperazine compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, indicating potential applications in cancer treatment (S. Demirci, N. Demirbas, 2019).
Receptor Interactions and Binding Studies
- Binding to Adrenoceptors : N-Phenylpiperazine derivatives, sharing structural similarities with this compound, have been found to mediate cardiovascular diseases through interactions with α1-adrenoceptor. Studies using molecular docking and affinity chromatography provided insights into the binding mechanisms of these derivatives, emphasizing the role of specific amino acid residues and functional groups in the binding process (Xinfeng Zhao et al., 2015).
Chemical Stability and Structural Analysis
- Stability and Degradation : The chemical stability of N-phenylpiperazine compounds, a category that includes this compound, is crucial for their efficacy and safety. A study focused on the stability of a novel oxazolopyridonyl derivative of phenylpiperazine, exploring its chemical degradation pathways and kinetics, which is vital for understanding the long-term stability of these compounds (Monika Tarsa et al., 2019).
Safety and Hazards
1-Ethyl-3-phenylpiperazine is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Properties
IUPAC Name |
1-ethyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-14-9-8-13-12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXIJMDIMFENGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481435 | |
| Record name | 1-ethyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5271-30-7 | |
| Record name | 1-ethyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















